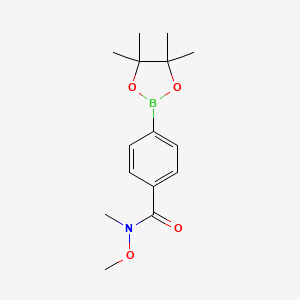
2-甲基-6-(三氟甲基)吡啶-3-磺酰氯
描述
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is an organofluorine compound that features a trifluoromethyl group attached to a pyridine ring. This compound is known for its use as a chiral derivatizing agent in the determination of the enantiomeric excess of alcohols and amines. It is also widely used as an intermediate in the synthesis of dyes, drugs, and pigments .
科学研究应用
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has several applications in scientific research:
生化分析
Biochemical Properties
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the determination of enantiomeric excess. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to derivatize alcohols and amines, which then interact with chiral enzymes to produce enantiomerically enriched products. The nature of these interactions involves the formation of covalent bonds between the sulfonyl chloride group and the hydroxyl or amino groups of the target molecules .
Cellular Effects
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to exhibit antiproliferative activity against certain cancer cell lines, such as triple-negative breast cancer cells . This effect is likely due to its ability to interfere with key signaling pathways that regulate cell growth and division.
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes involved in cell proliferation, thereby reducing the growth of cancer cells. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride can change over time. This compound is known to be moisture-sensitive and should be stored in a cool, dry place to maintain its stability . Over time, degradation of the compound may occur, leading to a decrease in its effectiveness.
Dosage Effects in Animal Models
The effects of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride vary with different dosages in animal models. At lower doses, this compound may exhibit minimal toxicity and effective antiproliferative activity. At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs. Threshold effects have been noted, where a certain dosage level is required to achieve significant antiproliferative effects without causing excessive toxicity .
Metabolic Pathways
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that contribute to its antiproliferative effects .
Transport and Distribution
Within cells and tissues, 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. The compound’s distribution can influence its accumulation in target tissues, such as cancerous tissues, where it exerts its antiproliferative effects .
Subcellular Localization
The subcellular localization of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it interacts with transcription factors to modulate gene expression, or to the cytoplasm, where it inhibits enzymes involved in cell proliferation .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(trifluoromethyl)pyridine with chlorosulfonic acid under controlled conditions to yield the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonylation step. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .
化学反应分析
Types of Reactions
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield a sulfonamide, while coupling with an aryl boronic acid would produce a biaryl compound .
作用机制
The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for the formation of various derivatives. The trifluoromethyl group enhances the compound’s stability and reactivity by increasing the electron-withdrawing capacity of the pyridine ring .
相似化合物的比较
Similar Compounds
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group instead of a sulfonyl chloride group.
2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde: Contains an aldehyde group and is used in different synthetic applications.
Uniqueness
2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride is unique due to its combination of a trifluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules where both electrophilic and nucleophilic sites are required .
属性
IUPAC Name |
2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S/c1-4-5(15(8,13)14)2-3-6(12-4)7(9,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCNLCKWRCXBQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



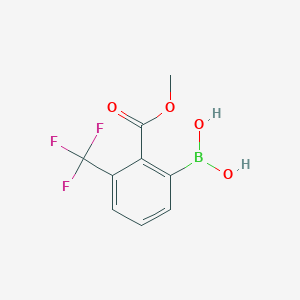
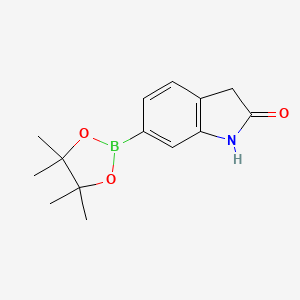
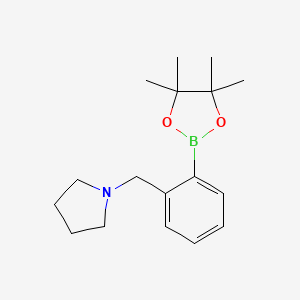
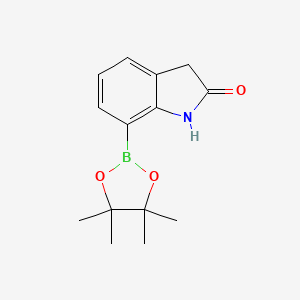
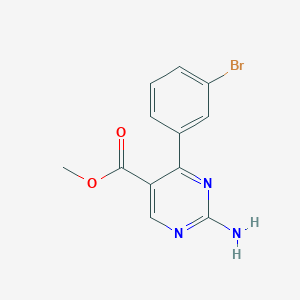
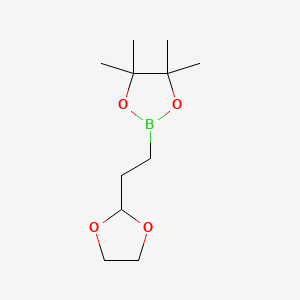
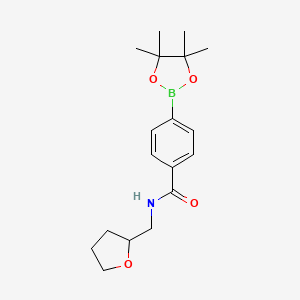
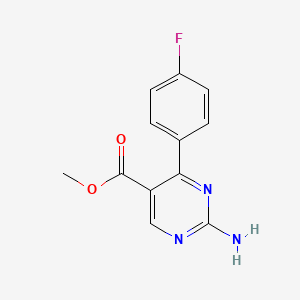


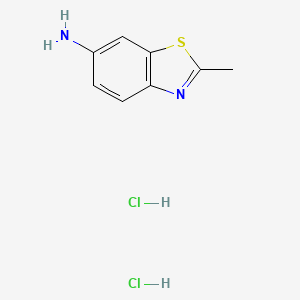
![methyl 7-isobutyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393469.png)
